Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 438228-39-8
VCID: VC6369982
InChI: InChI=1S/C15H19NO2S/c1-5-18-14(17)12-10-7-6-9(15(2,3)4)8-11(10)19-13(12)16/h6-8H,5,16H2,1-4H3
SMILES: CCOC(=O)C1=C(SC2=C1C=CC(=C2)C(C)(C)C)N
Molecular Formula: C15H19NO2S
Molecular Weight: 277.38

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate

CAS No.: 438228-39-8

Cat. No.: VC6369982

Molecular Formula: C15H19NO2S

Molecular Weight: 277.38

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate - 438228-39-8

Specification

CAS No. 438228-39-8
Molecular Formula C15H19NO2S
Molecular Weight 277.38
IUPAC Name ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C15H19NO2S/c1-5-18-14(17)12-10-7-6-9(15(2,3)4)8-11(10)19-13(12)16/h6-8H,5,16H2,1-4H3
Standard InChI Key UMOCWXQHQHHUTC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1C=CC(=C2)C(C)(C)C)N

Introduction

Chemical Identity and Nomenclature

Core Identifiers

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate is defined by the following identifiers:

  • CAS Registry Number: 438228-39-8

  • Molecular Formula: C₁₅H₁₉NO₂S

  • Molecular Weight: 281.42 g/mol (calculated from formula)

A closely related compound, ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 351980-73-9), is frequently conflated with the target compound in literature due to naming similarities. The tetrahydro variant features a partially saturated bicyclic structure, whereas the non-tetrahydro form retains a fully aromatic benzothiophene core .

Synonyms and Registry Numbers

The compound is cataloged under multiple aliases:

SynonymSource
Ethyl 2-amino-6-(tert-butyl)benzo[b]thiophene-3-carboxylate
MFCD03075114 (MDL Number)
SCHEMBL2944021
AKOS000281451

Structural Characteristics

Molecular Architecture

The compound’s backbone consists of a benzothiophene ring system substituted at the 2-position with an amino group (-NH₂), at the 6-position with a tert-butyl group (-C(CH₃)₃), and at the 3-position with an ethoxycarbonyl moiety (-COOCH₂CH₃). The absence of hydrogenation in the benzothiophene ring distinguishes it from the tetrahydro variant .

2D and 3D Representations

  • 2D Structure: Depicted as a planar benzothiophene core with substituents oriented ortho to one another .

  • 3D Conformation: Computational models suggest a slight puckering of the thiophene ring due to steric interactions between the tert-butyl and ethoxycarbonyl groups .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Key signals include a triplet for the ethyl group (δ 1.2–1.4 ppm), a singlet for the tert-butyl protons (δ 1.3 ppm), and broad resonances for the amino group (δ 5.5–6.0 ppm) .

  • ¹³C NMR: Peaks corresponding to the carbonyl carbon (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) are observed .

Mass Spectrometry

  • ESI-MS: A molecular ion peak at m/z 281.4 ([M+H]⁺) confirms the molecular weight .

Physicochemical Properties

Computed Properties

PropertyValueSource
XLogP34.9
Hydrogen Bond Donor Count1 (NH₂)
Hydrogen Bond Acceptor Count4 (2x O, S, NH₂)
Topological Polar Surface Area80.6 Ų
Rotatable Bond Count4

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to high hydrophobicity (XLogP3 = 4.9); soluble in dimethyl sulfoxide (DMSO) and dichloromethane .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions .

Synthesis and Production

Synthetic Routes

While explicit protocols are scarce in public domains, analogous benzothiophene derivatives are typically synthesized via:

  • Gewald Reaction: A two-step process involving ketones, sulfur, and cyanoacetates to form aminothiophenes .

  • Friedel-Crafts Alkylation: Introduction of the tert-butyl group using tert-butyl chloride and a Lewis acid catalyst .

Patent Landscape

  • WIPO PATENTSCOPE: Lists patents referencing the tetrahydro variant (InChIKey: WQXAUZCQEXYAOJ-UHFFFAOYSA-N), suggesting applications in kinase inhibition and neurodegenerative disease therapeutics .

SupplierPurityPrice (500 mg)
Matrix Scientific (VWR)>95%$193.85
Toronto Research Chemicals>98%Quote-based

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